5-Bromo-1,3-difluoro-2-methylbenzene
Overview
Description
5-Bromo-1,3-difluoro-2-methylbenzene: is an aromatic compound with the molecular formula C7H5BrF2 . It is characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene typically involves the bromination and fluorination of a methylbenzene derivative. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions and subsequent bromination and fluorination steps can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1,3-difluoro-2-methylbenzene can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form hydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Hydro derivatives or partially reduced aromatic compounds.
Scientific Research Applications
Chemistry: 5-Bromo-1,3-difluoro-2-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives may exhibit pharmacological properties that are useful in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It serves as a building block for various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-difluoro-2-methylbenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic substitution reactions by making the ring more susceptible to attack by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 5-Bromo-1,3-difluoro-2-methoxybenzene
- 5-Bromo-1,3-difluoro-2-chlorobenzene
- 5-Bromo-1,3-difluoro-2-nitrobenzene
Comparison: 5-Bromo-1,3-difluoro-2-methylbenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties to the benzene ring. Compared to its analogs, the methyl group provides additional steric hindrance and electronic effects, influencing its reactivity and applications .
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGINOAWMGMGBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382514 | |
Record name | 5-bromo-1,3-difluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179617-08-4 | |
Record name | 5-bromo-1,3-difluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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